MAO-B Inactivator Activity vs. Parent 1-Phenylpyrrolidin-2-one (Complete Target Shift)
The target compound was demonstrated to be a mechanism‑based inactivator of monoamine oxidase B, representing the first member of a new class of MAO‑B inactivators [1]. In contrast, the unsubstituted parent scaffold 1‑phenylpyrrolidin‑2‑one lacks the aminomethyl group and functions exclusively as a phenyl analogue of GABA, producing sedative effects at 50–100 mg/kg (i.v.) in rats with no reported MAO‑B inactivation activity . The installation of the 4‑aminomethyl group thus shifts the pharmacological mechanism from GABA‑receptor‑mediated sedation to covalent enzyme inactivation.
| Evidence Dimension | Primary pharmacological mechanism |
|---|---|
| Target Compound Data | Mechanism‑based MAO‑B inactivator (first‑in‑class); no GABA‑ergic activity reported |
| Comparator Or Baseline | 1‑Phenylpyrrolidin‑2‑one (CAS 4641‑57‑0): GABA analogue; sedative dose 50–100 mg/kg i.v. in rats; no MAO‑B inactivation |
| Quantified Difference | Complete mechanism shift from GABA receptor agonism (parent) to covalent MAO‑B inactivation (target) |
| Conditions | In vitro enzyme assays (Ding & Silverman, 1992) [1]; in vivo rat exploratory behaviour model (MedChemExpress data) |
Why This Matters
Procurement of the 4‑aminomethyl derivative is essential for MAO‑B‑targeted programmes; the parent phenylpyrrolidinone cannot serve as a surrogate for covalent inactivation studies.
- [1] Ding, C.Z.; Silverman, R.B. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators. J. Enzyme Inhib. 1992, 6(3), 223-231. DOI: 10.3109/14756369209020172. View Source
